molecular formula C12H10ClNO2 B11876089 Methyl 2-chloro-6-methylquinoline-4-carboxylate CAS No. 1094217-62-5

Methyl 2-chloro-6-methylquinoline-4-carboxylate

Cat. No.: B11876089
CAS No.: 1094217-62-5
M. Wt: 235.66 g/mol
InChI Key: QHPIXPXCKICHHF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methylquinoline-4-carboxylate: is an organic compound with the molecular formula C12H10ClNO2 . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline ring substituted with a methyl group at the 6th position, a chlorine atom at the 2nd position, and a carboxylate ester group at the 4th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-methylquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique reduces reaction times and improves yields by using microwave irradiation to heat the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-chloro-6-methylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 2-chloroquinoline-4-carboxylate
  • Methyl 6-methylquinoline-4-carboxylate
  • Methyl 2-chloro-4-methylquinoline-6-carboxylate

Comparison: Methyl 2-chloro-6-methylquinoline-4-carboxylate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For example, the presence of a chlorine atom at the 2nd position and a methyl group at the 6th position can enhance its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

1094217-62-5

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 2-chloro-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h3-6H,1-2H3

InChI Key

QHPIXPXCKICHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)Cl

Origin of Product

United States

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